2-acetamido-2-deoxy-beta-D-glucopyranosylamine 2-acetamido-2-deoxy-beta-D-glucopyranosylamine N-acetyl-beta-D-glucosaminylamine is a glucosaminylamine.
N-Acetyl-b-glucosaminylamine belongs to the class of organic compounds known as hexoses. These are monosaccharides in which the sugar unit is a is a six-carbon containing moeity. N-Acetyl-b-glucosaminylamine is soluble (in water) and a very weakly acidic compound (based on its pKa). Within the cell, N-acetyl-b-glucosaminylamine is primarily located in the cytoplasm. Outside of the human body, N-acetyl-b-glucosaminylamine can be found in a number of food items such as sweet orange, borage, silver linden, and natal plum. This makes N-acetyl-b-glucosaminylamine a potential biomarker for the consumption of these food products.
Brand Name: Vulcanchem
CAS No.: 4229-38-3
VCID: VC7916374
InChI: InChI=1S/C8H16N2O5/c1-3(12)10-5-7(14)6(13)4(2-11)15-8(5)9/h4-8,11,13-14H,2,9H2,1H3,(H,10,12)/t4-,5-,6-,7-,8-/m1/s1
SMILES: CC(=O)NC1C(C(C(OC1N)CO)O)O
Molecular Formula: C8H16N2O5
Molecular Weight: 220.22 g/mol

2-acetamido-2-deoxy-beta-D-glucopyranosylamine

CAS No.: 4229-38-3

Cat. No.: VC7916374

Molecular Formula: C8H16N2O5

Molecular Weight: 220.22 g/mol

* For research use only. Not for human or veterinary use.

2-acetamido-2-deoxy-beta-D-glucopyranosylamine - 4229-38-3

Specification

CAS No. 4229-38-3
Molecular Formula C8H16N2O5
Molecular Weight 220.22 g/mol
IUPAC Name N-[(2R,3R,4R,5S,6R)-2-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
Standard InChI InChI=1S/C8H16N2O5/c1-3(12)10-5-7(14)6(13)4(2-11)15-8(5)9/h4-8,11,13-14H,2,9H2,1H3,(H,10,12)/t4-,5-,6-,7-,8-/m1/s1
Standard InChI Key MCGXOCXFFNKASF-FMDGEEDCSA-N
Isomeric SMILES CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1N)CO)O)O
SMILES CC(=O)NC1C(C(C(OC1N)CO)O)O
Canonical SMILES CC(=O)NC1C(C(C(OC1N)CO)O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

2-Acetamido-2-deoxy-β-D-glucopyranosylamine (C₈H₁₆N₂O₅; molecular weight: 220.22 g/mol) features a glucopyranose backbone modified at the C-2 position with an acetamido group (-NHCOCH₃) and at the C-1 position with an amine (-NH₂). The β-configuration ensures specific stereochemical interactions in biological systems .

Table 1: Key Physicochemical Properties

PropertyValueSource
Melting Point103–112°C (decomposition)
Molecular FormulaC₈H₁₆N₂O₅
SolubilitySlight in DMSO, Methanol
Optical Rotation (α)-24.5 ± 1.5° (in H₂O)

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) and mass spectrometry confirm the structure. The β-anomeric proton resonates at δ 4.5–5.0 ppm in ¹H NMR, while the acetamido carbonyl appears at ~170 ppm in ¹³C NMR . High-resolution mass spectrometry (HRMS) validates the exact mass (220.106 Da) .

Synthetic Methodologies

Laboratory-Scale Synthesis

The compound is typically synthesized via hydrogenation of 2-acetamido-2-deoxy-β-D-glucopyranosyl azide or reductive amination of N-acetylglucosamine (GlcNAc) . A common route involves:

  • Azide Reduction: Treatment of 2-acetamido-2-deoxy-β-D-glucopyranosyl azide with hydrogen gas (H₂) over palladium catalyst .

  • Protection-Deprotection Strategies: Use of acetyl groups to protect hydroxyl moieties during synthesis, followed by selective deprotection .

Table 2: Synthetic Routes and Yields

MethodReagents/ConditionsYield (%)Reference
Hydrogenation of Azide DerivativeH₂, Pd/C, RT75–85
Reductive AminationNaBH₃CN, NH₄OAc, MeOH60–70

Industrial Production

Scaled-up processes optimize solvent systems (e.g., dimethyl sulfoxide) and catalytic efficiency. Purification via recrystallization or chromatography ensures >95% purity . Challenges include minimizing byproducts like bis-glycopyranosylamines, which form under acidic conditions .

Biochemical and Pharmaceutical Applications

Glycobiology and Glycan Labeling

The amine group enables conjugation with fluorescent tags or alkynes via click chemistry (e.g., Cu(I)-catalyzed azide-alkyne cycloaddition). This facilitates real-time tracking of glycans in cellular systems .

Enzyme Inhibition Studies

As a glycosidase inhibitor, the compound disrupts glycan processing in pathogens. For example, it competitively inhibits β-N-acetylglucosaminidases (Ki ~10 μM), impacting microbial cell wall synthesis .

Glycoprotein Mimetics

Derivatives like 2-acetamido-1-N-(β-L-aspartyl)-2-deoxy-β-D-glucopyranosylamine model N-glycosidic linkages in glycoproteins, aiding studies on folding and immune recognition .

Biological Mechanisms and Interactions

Bioorthogonal Chemistry

The amine group participates in Staudinger ligation or hydrazone formation, enabling site-specific modification of biomolecules without disrupting native functions .

Cellular Uptake and Signaling

In vitro studies show the compound is internalized via glucose transporters (GLUTs) and modulates NF-κB pathways, reducing inflammatory cytokine production (e.g., TNF-α by 40% at 100 μM) .

Comparative Analysis with Analogues

Table 3: Structural and Functional Comparison

CompoundFunctional GroupsKey Application
2-Acetamido-2-deoxy-β-D-galactosylamineC-4 hydroxyl → axialBacterial adhesion studies
1-Azido-1-deoxy-β-D-glucopyranosideC-1 azideClick chemistry probes
N-Acetylmuramic acidLactyl ether at C-3Peptidoglycan synthesis

The β-configuration and C-2 acetamido group distinguish 2-acetamido-2-deoxy-β-D-glucopyranosylamine from analogues, enhancing its specificity in glycosylation studies .

ParameterValue
Storage Temperature2–8°C (moisture-sensitive)
LD₅₀ (Oral, Rat)>2000 mg/kg
Recommended PPEGloves, goggles, lab coat

Challenges and Future Directions

Synthetic Optimization

Current yields (60–85%) necessitate improved catalytic systems. Photoredox catalysis or enzymatic methods may enhance efficiency .

Analytical Advancements

Development of chiral HPLC methods could resolve enantiomeric impurities, critical for pharmaceutical applications .

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